molecular formula C10H8N2O2 B155454 6-hydroxy-2-phenylpyridazin-3(2H)-one CAS No. 1698-54-0

6-hydroxy-2-phenylpyridazin-3(2H)-one

Cat. No.: B155454
CAS No.: 1698-54-0
M. Wt: 188.18 g/mol
InChI Key: KJEBAQNNTMWJJI-UHFFFAOYSA-N
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Description

6-hydroxy-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both hydroxyl and phenyl groups in the structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-phenylpyridazin-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-phenylpyridazin-3(2H)-one: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.

    6-methoxy-2-phenylpyridazin-3(2H)-one: Contains a methoxy group instead of a hydroxyl group, potentially altering its properties.

Uniqueness

The presence of the hydroxyl group in 6-hydroxy-2-phenylpyridazin-3(2H)-one makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, affecting the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-phenyl-1H-pyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-7-10(14)12(11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBAQNNTMWJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168752
Record name 1,2-Dihydro-1-phenylpyridazine-3,6-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1698-54-0
Record name 6-Hydroxy-2-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1H-pyridazine-3,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1698-54-0
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Record name 1698-54-0
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Record name 1,2-Dihydro-1-phenylpyridazine-3,6-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1-phenylpyridazine-3,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.380
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Record name 2-PHENYL-1H-PYRIDAZINE-3,6-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 6-hydroxy-2-phenylpyridazin-3(2H)-one in the context of pyridaphenthion biodegradation?

A: Identifying this compound as a metabolite provides valuable insights into the biodegradation pathway of pyridaphenthion by Arthrobacter sp. scl-2. This discovery helps researchers understand how the bacteria break down the insecticide and can contribute to developing strategies for bioremediation of contaminated environments []. Further research is needed to determine the toxicity and persistence of this metabolite in the environment.

Q2: What analytical techniques were employed to identify this compound as a metabolite of pyridaphenthion?

A: The researchers utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound as a metabolite of pyridaphenthion degradation by Arthrobacter sp. scl-2 []. GC-MS is a powerful technique that separates and identifies compounds based on their mass-to-charge ratio, providing structural information about the metabolites.

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